molecular formula C7H14NNaO4S B1676738 Sodium 3-Morpholinopropanesulfonate CAS No. 71119-22-7

Sodium 3-Morpholinopropanesulfonate

Cat. No. B1676738
CAS RN: 71119-22-7
M. Wt: 231.25 g/mol
InChI Key: MWEMXEWFLIDTSJ-UHFFFAOYSA-M
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Description

Sodium 3-Morpholinopropanesulfonate is a chemical compound with the molecular formula C7H14NNaO4S . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of Sodium 3-Morpholinopropanesulfonate is 231.24 g/mol . The InChI string representation of its structure is InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 3-Morpholinopropanesulfonate is a solid at 20 degrees Celsius . It is highly soluble in water, forming an almost transparent solution .

Scientific Research Applications

1. Buffering Agent in Biological Studies

Sodium 3-Morpholinopropanesulfonate (MOPS) serves as a standard buffer in the physiological pH range, useful for maintaining pH stability in various biological and biochemical studies. Its buffering capacity is particularly effective in the pH range of 6.5 to 7.9. This property makes it an essential component in research involving enzymatic reactions, cell cultures, and other biological assays where pH control is crucial (Taha & Lee, 2010).

2. Role in Micellar Electrokinetic Capillary Chromatography

MOPS has been utilized in micellar electrokinetic capillary chromatography (MEKC), a technique used for the separation of various compounds, including corticosteroids. In this context, MOPS functions as a buffering agent, facilitating the separation process by adjusting the pH and ionic strength of the solution, thereby influencing the selectivity and resolution of the chromatography (Wiedmer et al., 1996).

3. Thermodynamic Studies

MOPS has been studied for its thermodynamic properties, including its ionization behavior in aqueous solutions. Understanding the ionization of MOPS contributes to insights into the behavior of similar compounds under varying temperatures and ionic strengths, which is essential for various chemical and biochemical applications (Ridley et al., 2000).

4. Drug Delivery Research

In the field of drug delivery, research has explored the use of derivatives of MOPS for stabilizing and functionalizing nanoparticles, such as gold nanoparticles. These studies are significant for developing novel drug delivery systems, where the stability and bioactivity of the drug-carrier complex are of paramount importance (Rossi et al., 2016).

5. Influence on Micellization Processes

MOPS has been investigated for its influence on the micellization process of compounds like sodium dodecyl sulfate (SDS). These studies are crucial for understanding the interactions of SDS with buffering substances like MOPS, which can be significant in understanding molecular recognition processes in biological systems (Makowska et al., 2015).

Safety And Hazards

Sodium 3-Morpholinopropanesulfonate may cause eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

sodium;3-morpholin-4-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMXEWFLIDTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072246
Record name 4-Morpholinepropanesulfonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-Morpholinopropanesulfonate

CAS RN

71119-22-7
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Morpholinepropanesulfonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Imamura, N Ohtake, H Jona, A Shimizu… - Bioorganic & medicinal …, 2001 - Elsevier
… salt 9a 5a to afford a protected doubly quaternarized carbapenem, which was deprotected by catalytic hydrogenation in a mixture of THF and sodium 3-morpholinopropanesulfonate …
Number of citations: 82 www.sciencedirect.com
H Sato, H Sakoh, T Hashihayata, H Imamura… - Bioorganic & medicinal …, 2002 - Elsevier
… The mixture obtained above (1.22 g, 1.28 mmol) and 10% Pd/C (1.22 g) in THF (86 mL), EtOH (11 mL), and 0.2 M sodium 3-morpholinopropanesulfonate buffer (MOPS buffer, pH 6.5, …
Number of citations: 14 www.sciencedirect.com
A Freiberg, MP Machner, W Pfeil, WD Schubert… - Journal of molecular …, 2004 - Elsevier
… Samples were dialyzed against 10 mM sodium 3-morpholinopropanesulfonate (MOPS/Na), 1 mM EDTA, 2 mM β-mercaptoethanol (pH 7.5) with and without 6 mM CaCl 2 , respectively, …
Number of citations: 33 www.sciencedirect.com

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